REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([O:16]O)([CH3:15])[CH3:14])[CH:9]=2)[CH:4]=1.COC1C=CC2C(=CC=C(C(C)=C)C=2)C=1>>[CH2:15]1[O:16][CH:13]1[CH3:14].[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([OH:16])([CH3:14])[CH3:15])[CH:9]=2)[CH:4]=1
|
Name
|
2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(=C)C
|
Name
|
Formula VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a catalyst at reflux temperatures
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(C)(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |